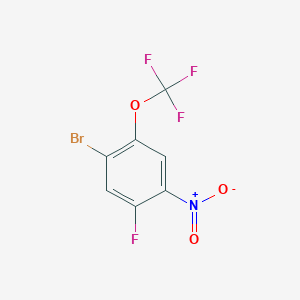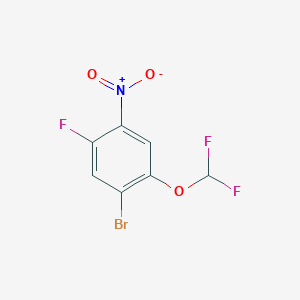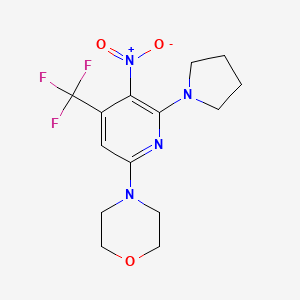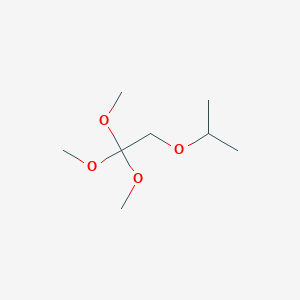
N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride
Vue d'ensemble
Description
N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride is a useful research compound. Its molecular formula is C12H18Cl2N2 and its molecular weight is 261.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Light-Emitting Diodes (OLEDs)
- Novel starburst type amorphous materials, including derivatives of benzene-1,4-diamine, were synthesized and applied as hole injection layers in OLEDs, demonstrating significant reductions in required driving voltage due to enhanced horizontal molecular orientation (Kim, Yokoyama, & Adachi, 2012).
Antibacterial Activity
- Schiff base derivatives of benzene-1,4-diamine showed potent antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli (A. P, 2019).
Molecular Synthesis and Characterization
- A compound synthesized via nucleophilic aromatic substitution demonstrated moderate affinity towards c-Jun N-terminal kinase 3 and selectivity versus p38α mitogen-activated protein kinase (El-Gokha et al., 2019).
- Conducting copolymers of thiophene derivatives with benzene-1,2-diamine were synthesized and characterized, showing potential in electronic applications (Turac, Sahmetlioglu, & Toppare, 2014).
Cancer Research
- Novel aromatic diamine compounds were found to have inhibitory effects on nuclear factor-kappaB activation, a mechanism rare for controlling NF-kappaB activation, with implications in cancer research (Shin et al., 2004).
Enzyme Inhibition
- A study on the synthesis of N1-(2-((2-chlorophenyl)thio)benzyl)-N1-methylethane-1,2-diamine revealed its potent inhibition of protein arginine methyltransferases, crucial in leukemia cell proliferation (Wang et al., 2017).
Organic Electronics
- Research on novel host materials for yellow phosphorescent organic light-emitting diodes indicated potential applications in efficient lighting technology (Zhang et al., 2015).
Anti-Inflammatory Research
- A study of N1-benzyl-4-methylbenzene-1,2-diamine showed inhibition of nitric oxide production in macrophages, indicating potential for treatment in NO-associated inflammatory diseases (Shin et al., 2005).
Catalysis
- Nickel complexes bearing pyridine-imine ligands, including benzene-1,4-diamine derivatives, were utilized in ethylene oligomerization studies, showing different catalytic performances based on structure (Chen et al., 2019).
Corrosion Inhibition
- Aromatic epoxy pre-polymers derived from benzene-1,2-diamine were synthesized and shown to be effective in inhibiting carbon steel corrosion in acidic medium, suggesting potential industrial applications (Dagdag et al., 2019).
Propriétés
IUPAC Name |
N'-benzyl-N'-methylbut-2-yne-1,4-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2.2ClH/c1-14(10-6-5-9-13)11-12-7-3-2-4-8-12;;/h2-4,7-8H,9-11,13H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDJNMAXLZJCUOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#CCN)CC1=CC=CC=C1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S,S)-1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]ethane](/img/structure/B1404763.png)





![O-[3-(trifluoromethyl)pyridin-2-yl]hydroxylamine](/img/structure/B1404771.png)

![4-Bromo-1-[chloro(difluoro)-methoxy]-2-nitro-benzene](/img/structure/B1404774.png)
![(2E)-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-(pyridin-2-yl)prop-2-en-1-one](/img/structure/B1404775.png)

![Ethyl 2-[(2-chlorophenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B1404781.png)
![6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1404783.png)

